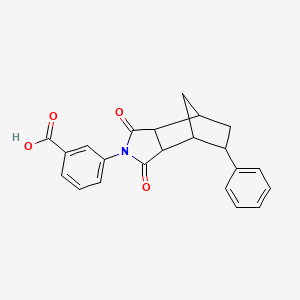
4-(Diphenylphosphanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylphosphanyl)butanoic acid is an organophosphorus compound with the molecular formula C16H17O2P. It is characterized by the presence of a phosphanyl group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diphenylphosphanyl)butanoic acid can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with butyrolactone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Butanol derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
4-(Diphenylphosphanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphanyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal centers in enzymes, altering their activity. Additionally, the compound can participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diphenylphosphoryl)butanoic acid
- 1,4-Bis(diphenylphosphino)butane
Uniqueness
4-(Diphenylphosphanyl)butanoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. Compared to 1,4-Bis(diphenylphosphino)butane, it has a single phosphanyl group, making it less sterically hindered and more versatile in certain reactions.
Properties
Molecular Formula |
C16H17O2P |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
4-diphenylphosphanylbutanoic acid |
InChI |
InChI=1S/C16H17O2P/c17-16(18)12-7-13-19(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,17,18) |
InChI Key |
BEZZIJDXCBTGSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463563.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463565.png)

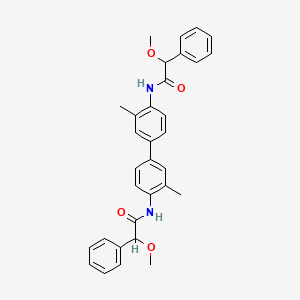
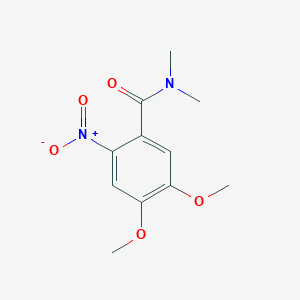
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12463581.png)
![2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol](/img/structure/B12463582.png)
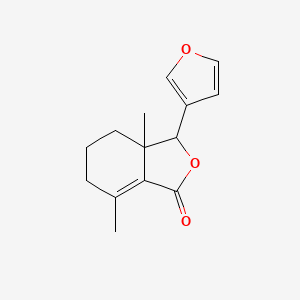
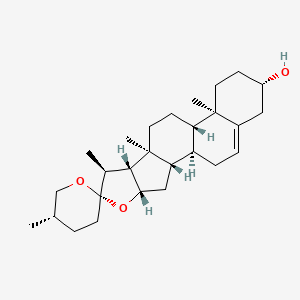
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463586.png)
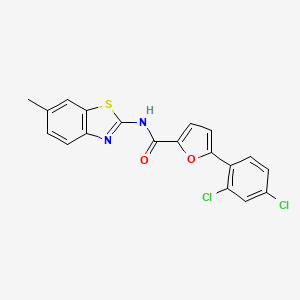
![2,2'-Bis(4-nitrophenyl)-[5,5'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B12463605.png)
![1-(3-chlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463610.png)
